LogP Differentiation: Ethyl Ester vs. Carboxylic Acid Analog in Membrane Permeability Context
The computed LogP of ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate is 3.82, versus an estimated LogP of approximately 2.2–2.5 for the corresponding carboxylic acid analog (CAS 649727-25-3; 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid), a difference of approximately 1.3–1.6 log units . This is consistent with the general ester-to-acid LogP reduction of ∼1.0–1.5 units observed across pyrrole-3-carboxylate series. The higher lipophilicity of the target compound places it closer to the optimal LogP range (3–5) for passive membrane permeability and CNS penetration, as defined by the Lipinski and Pajouhesh–Lenz criteria [1].
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.82 |
| Comparator Or Baseline | 4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 649727-25-3); estimated LogP ≈ 2.2–2.5 based on ester-acid ΔLogP rule |
| Quantified Difference | ΔLogP ≈ 1.3–1.6 (target more lipophilic) |
| Conditions | In silico property calculation; baseline estimated via functional group contribution method |
Why This Matters
For cell-based assay or in vivo screening procurement, the ethyl ester's LogP advantage over the free acid translates into predictably superior passive membrane permeability, reducing the risk of false negatives arising from poor cellular uptake.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541. View Source
